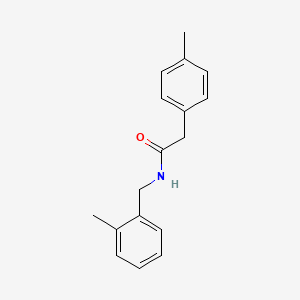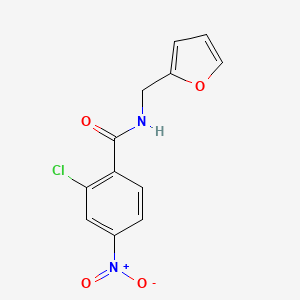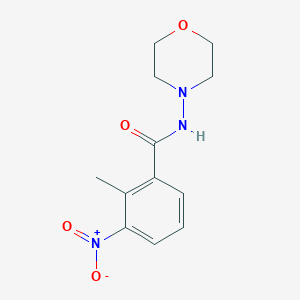
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide, also known as N-phenyl-2-(p-tolyl)acetamide, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the acetamide family and is often referred to by its chemical formula C18H19NO.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of pain, inflammation, and fever. By inhibiting the production of prostaglandins, N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide may help to reduce pain, inflammation, and fever.
Biochemical and Physiological Effects
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and antipyretic properties, this compound has also been shown to have anticonvulsant and anxiolytic effects. These effects are believed to be mediated through the modulation of neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied and its effects on the body are well understood. Additionally, N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide is relatively easy to synthesize and is commercially available.
One limitation of using N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide in lab experiments is its potential for toxicity. This compound has been shown to have hepatotoxic effects in some animal models, and caution should be taken when using this compound in experiments involving the liver.
Direcciones Futuras
There are a number of potential future directions for research involving N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide and its effects on various physiological processes. Finally, there is a need for further studies to investigate the potential toxicity of this compound and its analogs.
Métodos De Síntesis
The synthesis of N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide involves the reaction of 2-methylbenzylamine with p-tolylacetic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired compound as a white crystalline solid with a melting point of 96-98°C.
Aplicaciones Científicas De Investigación
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide has been used extensively in scientific research as a tool for investigating the mechanisms of various physiological processes. This compound has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and antipyretic properties.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-7-9-15(10-8-13)11-17(19)18-12-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVWWYOQMOZXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-2-(4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)


![methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)

![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)



![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5740898.png)

